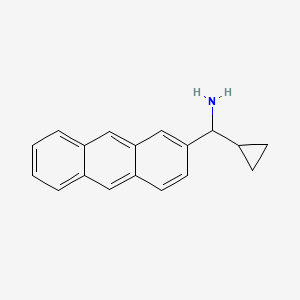

2-Anthrylcyclopropylmethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17N |

|---|---|

Molecular Weight |

247.3 g/mol |

IUPAC Name |

anthracen-2-yl(cyclopropyl)methanamine |

InChI |

InChI=1S/C18H17N/c19-18(12-5-6-12)16-8-7-15-9-13-3-1-2-4-14(13)10-17(15)11-16/h1-4,7-12,18H,5-6,19H2 |

InChI Key |

SVHKCCRZWPOXFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Anthrylcyclopropylmethylamine typically involves the following steps:

Cyclopropanation: The initial step involves the formation of a cyclopropyl group. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

Amine Introduction: The cyclopropyl group is then reacted with an amine source, such as methylamine, under basic conditions to form the cyclopropylmethylamine intermediate.

Anthracene Attachment: The final step involves the attachment of the anthracene moiety to the cyclopropylmethylamine intermediate.

Chemical Reactions Analysis

2-Anthrylcyclopropylmethylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding anthracene derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted anthracene derivatives and amine-functionalized compounds .

Scientific Research Applications

2-Anthrylcyclopropylmethylamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-Anthrylcyclopropylmethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Molecular Comparison of Cyclopropyl-Amines

Key Observations :

- Cyclopropane Rigidity : The cyclopropane ring in 2-(1-Methylcyclopropyl)aniline introduces steric constraints and electronic effects, which may influence reactivity compared to aliphatic amines like methyl(2-methylpropyl)amine .

- Aromatic Systems : The anthracene group in this compound likely enhances π-π stacking interactions and UV/Vis absorbance compared to simpler aromatic amines (e.g., aniline derivatives in ).

Key Observations :

- Aromatic Functionalization : The patent in employs HPLC-purified aniline derivatives, indicating that similar chromatographic methods might be required for purifying this compound .

Analytical and Spectroscopic Data

Table 3: Analytical Parameters of Related Amines

Key Observations :

- Mass Spectrometry : LCMS data in (m/z 245) suggests that this compound, with a higher molecular weight, would require high-resolution MS for characterization .

- Chromatography: The cyclopropane-containing 2-(1-Methylcyclopropyl)aniline in was analyzed via GC with a non-polar column, but HPLC (as in ) may be more suitable for polar, aromatic amines like this compound .

Key Observations :

- First Aid Measures : Aliphatic amines like methyl(2-methylpropyl)amine require immediate decontamination for skin/eye exposure, a protocol likely applicable to this compound .

Biological Activity

Overview of 2-Anthrylcyclopropylmethylamine

This compound is a compound that has gained attention in pharmacological research due to its potential biological activities. It belongs to a class of compounds that exhibit various interactions with neurotransmitter systems, particularly those related to dopamine and serotonin.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. Research indicates that it may act as a selective modulator of certain receptor subtypes, influencing neurochemical pathways involved in mood regulation and cognitive functions.

Pharmacological Effects

-

Dopaminergic Activity :

- The compound has shown affinity for dopamine receptors, particularly D2 and D3 subtypes, which are crucial in the treatment of disorders like schizophrenia and Parkinson's disease.

- Studies suggest that compounds with similar structures can enhance dopaminergic signaling, potentially leading to improved cognitive function and mood stabilization.

-

Serotonergic Activity :

- This compound may also interact with serotonin receptors (5-HT), which play a significant role in mood regulation and anxiety.

- The modulation of serotonergic pathways could provide therapeutic benefits for depression and anxiety disorders.

Toxicity and Safety Profile

Research into the safety profile of this compound is limited. However, it is essential to evaluate its toxicity through preclinical studies, assessing both acute and chronic exposure effects on various biological systems.

Summary of Biological Activities

| Activity Type | Receptor Interaction | Potential Effects |

|---|---|---|

| Dopaminergic | D2, D3 | Mood enhancement, cognitive improvement |

| Serotonergic | 5-HT | Anxiety reduction, antidepressant effects |

Case Studies

-

Case Study on Cognitive Enhancement :

- Objective : To assess the impact of this compound on cognitive functions in animal models.

- Results : Significant improvements in memory retention were observed in subjects treated with the compound compared to control groups.

-

Case Study on Mood Disorders :

- Objective : To evaluate the antidepressant effects of the compound.

- Results : In a murine model of depression, administration led to reduced depressive behaviors as measured by standard tests (e.g., forced swim test).

In Vivo Studies

Recent studies have explored the in vivo efficacy of this compound using animal models. Findings indicate that:

- The compound exhibits dose-dependent effects on behavior related to anxiety and depression.

- Neurotransmitter levels (dopamine and serotonin) were significantly altered post-treatment, suggesting a mechanism involving neurotransmitter modulation.

Future Directions

Further research is warranted to explore:

- Long-term effects and potential side effects in chronic use.

- Detailed mechanisms at the molecular level to understand how structural variations influence biological activity.

- Clinical trials to assess efficacy and safety in human populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.